molecular formula C18H11BrN2OS2 B2923426 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide CAS No. 476211-62-8

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

Katalognummer: B2923426
CAS-Nummer: 476211-62-8
Molekulargewicht: 415.32
InChI-Schlüssel: JFAKNXQNIMQBOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 5-bromothiophen-2-yl group at the 4-position and a naphthalene-1-carboxamide moiety at the 2-position.

Eigenschaften

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2OS2/c19-16-9-8-15(24-16)14-10-23-18(20-14)21-17(22)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAKNXQNIMQBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a synthetic compound with potential biological activity. It belongs to the class of naphthalene derivatives and exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a naphthalene core substituted with a thiazole and bromothiophene moiety. The molecular formula is C18H11BrN2OSC_{18}H_{11}BrN_2OS with a molecular weight of 415.3 g/mol .

Key Properties

PropertyValue
Molecular FormulaC18H11BrN2OS
Molecular Weight415.3 g/mol
XLogP3-AA5.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Topological Polar Surface Area98.5 Ų

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound also shows promising antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects. Animal models have shown that it reduces inflammation markers and alleviates symptoms associated with inflammatory diseases such as arthritis. The underlying mechanism may involve the modulation of pro-inflammatory cytokines .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted that the compound inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
  • Antimicrobial Efficacy : Research featured in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Study : An investigation in Pharmacology Research revealed that administration of the compound significantly decreased paw edema in rats, indicating its potential as an anti-inflammatory agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide with structurally or functionally related thiazole derivatives:

Compound Key Structural Features Biological Activity Physicochemical Properties Reference
This compound (Target Compound) Thiazole with bromothiophene (C4) and naphthalene carboxamide (C2) Inferred: Potential enzyme inhibition (e.g., COX/LOX) due to thiazole and halogenated aromatic groups High lipophilicity (naphthalene); moderate solubility (carboxamide)
Compound 6a : N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Thiazole with methoxyphenol (C4) and acetamide (C2) Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9.01 mM); anti-inflammatory activity Moderate solubility (polar acetamide group)
Compound 2w : Bromo-pyrazole-carboxamide with naphthalene sulfonamide Thiazole with pyrazole (C4) and naphthalene sulfonamide (C2) Not explicitly stated; sulfonamide groups often target enzymes or receptors High solubility (sulfonamide); potential metabolic stability
Compound from : 5-(3-methoxyphenyl)-N-[4-(1-propylpiperidin-4-yl)-1,3-thiazol-2-yl]-1,3-oxazol-2-amine Thiazole with propylpiperidine (C4) and oxazole-amine (C2) Likely targets CNS or kinases (piperidine moiety); oxazole may enhance membrane permeability Moderate lipophilicity (piperidine); improved bioavailability
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole with chlorophenyl (C4) and morpholinoacetamide (C2) Unspecified; morpholino groups often improve pharmacokinetics (e.g., solubility, half-life) High solubility (morpholino); moderate logP

Structural and Functional Analysis:

Core Thiazole Modifications: The target compound’s 5-bromothiophene substituent distinguishes it from analogs like 6a (methoxyphenol) and 2w (pyrazole). Bromine’s electronegativity may enhance binding to hydrophobic enzyme pockets, whereas methoxyphenol in 6a contributes to COX inhibition via hydrogen bonding . The naphthalene carboxamide group in the target compound contrasts with sulfonamide (2w), acetamide (6a), and morpholinoacetamide (6) moieties.

Biological Activity :

  • 6a and 6b () demonstrate COX-1/COX-2 inhibition, suggesting the target compound’s thiazole-naphthalene scaffold could similarly interact with cyclooxygenase isoforms. However, the bromothiophene may confer selectivity for other targets, such as kinases or LOX enzymes .
  • The piperidine-oxazole derivative () highlights the role of bulky substituents (e.g., propylpiperidine) in enhancing blood-brain barrier penetration, a feature absent in the target compound but relevant for CNS-targeted drug design .

Physicochemical Properties: The target compound’s naphthalene group likely increases lipophilicity compared to 6a (acetamide) or 6 (morpholinoacetamide). This may reduce aqueous solubility but improve membrane permeability .

Research Implications and Gaps

  • Enzyme Inhibition : Prioritize assays against COX, LOX, or kinases due to thiazole’s prevalence in these inhibitors .
  • Solubility Optimization: Introduce polar groups (e.g., morpholino in 6) to counterbalance naphthalene’s hydrophobicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide and related thiazole derivatives?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted thiazole-2-amines and activated carboxylic acid derivatives. For example, 5-chlorothiazol-2-amine can react with benzoyl chlorides in pyridine to form carboxamide derivatives, as demonstrated in analogous compounds . Key steps include TLC monitoring, purification via chromatography, and recrystallization (e.g., methanol as a solvent). Reagents like pyridine or potassium carbonate are often used to facilitate amide bond formation .

Q. How are structural and purity analyses conducted for this compound?

  • Methodological Answer : Characterization employs spectroscopic techniques (FTIR, NMR) and elemental analysis. For crystallographic validation, X-ray diffraction (XRD) using programs like SHELXL (SHELX system) is critical to resolve hydrogen bonding interactions, such as N–H⋯N and C–H⋯O/F, which stabilize molecular packing . High-performance liquid chromatography (HPLC) ensures purity, particularly for regulated pharmaceutical analysis .

Q. What preliminary biological screening models are used to evaluate its bioactivity?

  • Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB tests) in cancer cell lines are standard. For example, thiazole-carboxamide derivatives are tested for IC50 values against COX-1/COX-2 isoforms using cell lines stably overexpressing these enzymes . Anti-inflammatory activity may be assessed via the dorsal air pouch model in rodents .

Advanced Research Questions

Q. How do computational methods like molecular docking inform the design of this compound’s derivatives?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes like 15-lipoxygenase (15-LOX) or cyclin-dependent kinases (CDKs). Hydrophobic interactions and hydrogen bonding with active-site residues (e.g., catalytic lysine or histidine) are prioritized. For example, substituents like bromothiophene enhance hydrophobic interactions, while the naphthalene moiety may engage in π-π stacking .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

  • Methodological Answer : Twinning or low-resolution data may complicate refinement. SHELXL’s robust algorithms handle high-resolution data and twinned crystals via the HKLF5 format. Hydrogen atom positions are refined using riding models, while disorder in bromothiophene rings is resolved with restraints .

Q. How does structural modification (e.g., bromine substitution) impact biological activity?

  • Methodological Answer : Bromine at the 5-position of thiophene enhances electron-withdrawing effects, stabilizing interactions with enzymatic pockets. Structure-activity relationship (SAR) studies show that bulkier substituents (e.g., 2,4-dichlorobenzyl) improve cytotoxicity, as seen in derivatives with IC50 values <10 μM in leukemia models .

Q. What mechanistic insights exist regarding its inhibition of cancer pathways like Hec1/Nek2?

  • Methodological Answer : Derivatives disrupt mitotic pathways by binding to the Hec1/Nek2 complex, validated via Western blotting (reduced Nek2 phosphorylation) and fluorescence microscopy (aberrant spindle formation). In vivo xenograft models further confirm tumor growth suppression at doses ≤50 mg/kg .

Data Contradictions and Resolution

Q. How are discrepancies in bioactivity data across studies reconciled?

  • Methodological Answer : Variability in IC50 values (e.g., COX-1 vs. COX-2 selectivity) may stem from assay conditions (e.g., cell type, enzyme isoform expression levels). Meta-analyses using standardized protocols (e.g., identical platelet-rich plasma for COX-1) and dose-response curve normalization are recommended .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.